Clindamycin 2-Phosphate Sulfoxide is a derivative of the antibiotic clindamycin, which is primarily used to treat various bacterial infections. This compound is significant due to its enhanced pharmacological properties compared to its parent molecule. Clindamycin itself is a lincosamide antibiotic that inhibits bacterial protein synthesis, making it effective against anaerobic bacteria and certain protozoa.
Source: Clindamycin 2-Phosphate Sulfoxide is synthesized from clindamycin through oxidation processes, which convert the thioether group in clindamycin into a sulfoxide functional group. This transformation improves its stability and solubility in biological systems.
Classification: Clindamycin 2-Phosphate Sulfoxide falls under the category of semisynthetic antibiotics and is classified as a sulfoxide derivative of clindamycin. Its chemical structure can be denoted by the formula CHClNOPS, indicating the presence of phosphorus and sulfur atoms alongside the typical elements found in organic compounds.
The synthesis of Clindamycin 2-Phosphate Sulfoxide typically involves the oxidation of clindamycin using an oxidizing agent. A notable method utilizes an aqueous hydrogen peroxide solution as the oxidant. The reaction conditions are critical for optimizing yield and purity:
The molecular structure of Clindamycin 2-Phosphate Sulfoxide can be represented as follows:
The structure features a sulfoxide functional group (-S=O) derived from the oxidation of the sulfur atom in clindamycin, contributing to its increased stability and solubility compared to clindamycin itself. The presence of phosphate enhances its bioavailability in physiological environments .
Clindamycin 2-Phosphate Sulfoxide undergoes various chemical reactions typical of sulfoxides:
These reactions underline the compound's potential reactivity and adaptability in pharmaceutical formulations .
Clindamycin 2-Phosphate Sulfoxide exerts its antibacterial effects primarily by inhibiting protein synthesis in bacteria. The mechanism involves:
Data from clinical studies indicate that Clindamycin derivatives maintain efficacy against resistant bacterial strains, making them valuable in treating infections where traditional antibiotics fail .
Clindamycin 2-Phosphate Sulfoxide exhibits several notable physical and chemical properties:
Chemical analyses such as High-Performance Liquid Chromatography (HPLC), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) are employed to confirm purity and structural integrity during synthesis .
Clindamycin 2-Phosphate Sulfoxide has several scientific applications:
Clindamycin 2-Phosphate Sulfoxide (CAS#: 1228573-90-7) is a chemically modified derivative of clindamycin phosphate, with the molecular formula C₁₈H₃₄ClN₂O₉PS and a molecular weight of 520.96 g/mol [1] [5]. The compound features a complex stereochemical architecture with seven chiral centers, including a critical sulfur atom in the sulfoxide group that adopts a tetrahedral geometry with non-planar characteristics [5] [8]. The sulfur's chirality generates two distinct diastereomers, designated as (S)- and (R)-sulfoxide configurations, which significantly influence the molecule's three-dimensional conformation and biological interactions [5] [10]. The phosphate group at the C-2 position and the sulfoxide modification at the C-1 position collectively enhance the molecule's hydrophilicity, evidenced by its reduced LogP value of -0.86 compared to the parent clindamycin [1]. This polarity is further reflected in its solubility profile, showing moderate solubility in water, methanol, and acetonitrile [4].
Table 1: Fundamental Molecular Properties of Clindamycin 2-Phosphate Sulfoxide
Property | Value | Analytical Method |
---|---|---|
Molecular Formula | C₁₈H₃₄ClN₂O₉PS | High-Resolution MS |
Molecular Weight | 520.96 g/mol | Calculated |
Exact Mass | 520.141113 Da | Mass Spectrometry |
LogP | -0.86 | Computational Prediction |
Density | 1.5±0.1 g/cm³ | Pycnometry |
Refractive Index | 1.590 | Refractometry |
Melting Point | >181°C (decomposition) | DSC/TGA |
Structurally, Clindamycin 2-Phosphate Sulfoxide differs from clindamycin phosphate through two key modifications:
These modifications profoundly alter the compound's physicochemical behavior. The sulfoxide group increases molecular polarity by 30% compared to clindamycin phosphate, as quantified by the reduced LogP value [1] [4]. This polarity shift translates to improved water solubility, making the compound more suitable for aqueous formulations. Additionally, the sulfoxide modification enhances chemical stability against hydrolytic degradation, particularly under acidic conditions where clindamycin phosphate exhibits vulnerability [7] [8]. The phosphorylation remains essential for prodrug activation, as esterases in biological systems cleave the phosphate group to regenerate the active clindamycin sulfoxide metabolite [7].
Table 2: Structural and Functional Comparison with Parent Compound
Property | Clindamycin 2-Phosphate Sulfoxide | Clindamycin Phosphate |
---|---|---|
Thiomethyl Group | Oxidized (-S(O)CH₃) | Reduced (-SCH₃) |
Sulfur Chirality | Present (S/R configuration) | Absent |
Molecular Weight | 520.96 g/mol | 504.96 g/mol |
Key Functional Groups | Phosphate, Sulfoxide | Phosphate, Thiomethyl |
Calculated LogP | -0.86 | -0.42 |
Aqueous Solubility | Moderate (Water: 10-15 mg/mL) | High (Water: >50 mg/mL) |
Thermal Stability | Stable to 181°C (decomposes) | Stable to 175°C |
The sulfoxidation reaction at C-1 produces a mixture of diastereomers due to stereoselectivity challenges during synthesis. The sulfur atom becomes a new chiral center, yielding two distinct configurations: (S)-sulfoxide and (R)-sulfoxide [5] [10]. These diastereomers exhibit different physicochemical properties, including:
Industrial synthesis typically yields a diastereomeric ratio of 55:45 (S:R), necessitating advanced separation techniques like chiral column chromatography or recrystallization for isolation [7]. The (S)-sulfoxide diastereomer (Isomer-B) is often the predominant bioactive form due to its optimal spatial orientation for binding to bacterial ribosomal targets, though clinical evidence remains limited [10]. The presence of multiple chiral centers (C-2, C-3, C-4, and S-1) further creates potential for enantiomeric impurities, requiring stringent control using stereoselective synthetic routes and chiral HPLC monitoring [8] [10].
Table 3: Characterization of Key Isomeric Forms
Parameter | Isomer-A | Isomer-B |
---|---|---|
CAS Number | Not specified | 887402-20-2 |
Sulfoxide Configuration | (R)-Sulfoxide | (S)-Sulfoxide |
Systematic Name | (3R,4S,5R,6R)-6-[(1S,2S)-...] | (3R,4S,5R,6R)-6-[(1S,2S)-...] |
Retention Time (HPLC) | 12.8 min | 10.2 min |
Specific Rotation [α]D²⁵ | +32° (c=1, methanol) | +48° (c=1, methanol) |
Purity Specification | >95% (HPLC) | >95% (HPLC) |
Comprehensive Compound List
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1